(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Overview
Description
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chemical compound with the molecular formula C9H18N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylamine and 2-hydroxyhexanoic acid.
Amidation Reaction: The primary step involves the amidation of 2-hydroxyhexanoic acid with cyclopropylamine under controlled conditions to form the desired compound.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
For large-scale industrial production, the process may involve:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.
Continuous Flow Synthesis: Continuous flow reactors may be employed to ensure consistent production and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide has several scientific research applications :
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral drugs and protease inhibitors, particularly for the treatment of hepatitis C.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide involves its interaction with specific molecular targets :
Molecular Targets: The compound targets enzymes such as proteases, inhibiting their activity.
Pathways Involved: It interferes with the catalytic activity of proteases, preventing the cleavage of peptide bonds and thereby inhibiting viral replication or other biological processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-2-hydroxyhexanamide: Another stereoisomer with similar chemical properties but different biological activities.
3-Amino-2-hydroxybutanoic Acid: A related compound with a shorter carbon chain and different applications.
Uniqueness
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is unique due to its specific stereochemistry and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)/t7-,8?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGSSWBFKDSEE-JAMMHHFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)NC1CC1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(C(=O)NC1CC1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635268 | |
Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402960-19-4 | |
Record name | (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using racemic N-sulfonyloxaziridines in the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide?
A1: The provided abstract states that racemic N-sulfonyloxaziridines act as highly diastereoselective enolate hydroxylating agents []. This suggests their use in the enantioselective synthesis of this compound, meaning they can preferentially form the desired enantiomer (3S) over its mirror image (3R). Controlling the stereochemistry is crucial in pharmaceutical synthesis as different enantiomers can exhibit different biological activities.
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